4-Hydroxy-5-methylpicolinic acid

Description

Overview of Picolinic Acid and its Functionalized Derivatives in Organic and Biological Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, is a fundamental heterocyclic compound that serves as a vital scaffold in both organic and biological chemistry. wikipedia.org It is an isomer of nicotinic acid (niacin) and isonicotinic acid, distinguished by the position of the carboxylic acid group on the pyridine (B92270) ring. wikipedia.org In biological systems, picolinic acid is a catabolite of the amino acid tryptophan via the kynurenine (B1673888) pathway. wikipedia.orgchemicalbook.com It is recognized as an effective bidentate chelating agent for various metal ions, including chromium, zinc, iron, and copper, facilitating their transport and absorption in the human body. chemicalbook.com

The functionalization of the picolinic acid backbone has led to a diverse array of derivatives with a broad spectrum of biological activities. These compounds are integral to medicinal chemistry and agrochemical research. For instance, certain derivatives exhibit significant anti-inflammatory, antimicrobial, and antitumor properties. nih.gov Picolinic acid and its derivatives are also crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals like the anesthetic Mepivacaine and herbicides. chemicalbook.comnih.gov The versatility of the picolinic acid framework allows for targeted modifications to enhance or alter its biological and chemical properties, making it a continuing subject of intense research. nih.govresearchgate.net

Structural Characteristics and Isomeric Considerations of 4-Hydroxy-5-methylpicolinic Acid within Substituted Picolinic Acid Frameworks

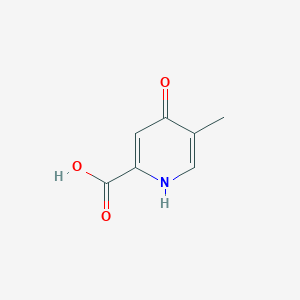

This compound is a disubstituted derivative of picolinic acid. Its structure is characterized by a pyridine ring with a carboxylic acid group at the 2-position, a hydroxyl group at the 4-position, and a methyl group at the 5-position. The presence of these functional groups is expected to significantly influence the molecule's electronic properties, solubility, and potential for intermolecular interactions such as hydrogen bonding.

Positioning this compound within Natural Product Chemistry and Synthetic Precursor Research

While the parent compound, picolinic acid, and some of its derivatives are known natural products, there is currently no scientific evidence to suggest that this compound occurs naturally. Extensive searches of natural product databases and literature have not identified it as a metabolite in any organism.

Similarly, its role as a synthetic precursor in the preparation of other compounds is not documented in the available literature. The potential for this compound to serve as a building block for more complex molecules, such as pharmaceuticals or materials, remains an unexplored area of research. The presence of multiple functional groups—a carboxylic acid, a hydroxyl group, and a methyl group—suggests it could be a versatile starting material for various chemical transformations.

Current Gaps and Future Research Imperatives Pertaining to this compound

The analysis of the existing information on this compound reveals significant knowledge gaps. The primary areas where research is needed include:

Synthesis and Characterization: There is a lack of published, detailed synthetic routes for this compound. The development of an efficient and scalable synthesis is a prerequisite for any further study. Following its synthesis, a complete structural characterization using modern analytical techniques (NMR, IR, MS, and single-crystal X-ray diffraction) is imperative.

Physicochemical Properties: Fundamental properties such as pKa, solubility in various solvents, and thermal stability have not been reported. This data is essential for understanding its behavior and potential applications.

Biological Activity Screening: The biological effects of this compound are completely unknown. Given the diverse activities of other picolinic acid derivatives, screening for potential antimicrobial, antifungal, anticancer, or enzyme inhibitory activities could be a fruitful area of investigation.

Coordination Chemistry: The chelating properties of the parent picolinic acid are well-established. Investigating the coordination behavior of this compound with various metal ions could lead to the discovery of new complexes with interesting catalytic or material properties.

Exploration as a Synthetic Precursor: Research into the reactivity of its functional groups could unveil its utility as a building block for novel organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-3-8-5(7(10)11)2-6(4)9/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVNFDYSRQUINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxy 5 Methylpicolinic Acid Analogs

Reaction Mechanisms of Picolinic Acid Decarboxylation in Aqueous Solutions

The decarboxylation of picolinic acid and its derivatives in aqueous solutions is a reaction of significant mechanistic interest. Studies have shown that the thermal decarboxylation of picolinic acid proceeds through a zwitterionic intermediate, where the carboxyl group is protonated and the pyridine (B92270) nitrogen is also protonated. This process is notably faster than the decarboxylation of nicotinic and isonicotinic acids, a phenomenon attributed to the unique positioning of the carboxyl group at the 2-position, which allows for the formation of a stable ylide intermediate upon decarboxylation. The reaction rate is influenced by the specific reaction conditions, including temperature and the nature of the solvent.

Further investigations into the decarboxylation of related pyridinecarboxylic acids have revealed that the mechanism can be significantly affected by the presence of other substituents on the pyridine ring. For instance, the presence of a hydroxyl group can influence the electronic properties of the ring and the stability of the intermediates formed during the reaction. While the fundamental mechanism for picolinic acid involves a zwitterionic species, the decarboxylation of other isomers like isonicotinic acid can proceed through different pathways, such as a ylide mechanism.

Regioselectivity and Stereoselectivity in the Functionalization of Picolinic Acid Rings

The functionalization of picolinic acid rings is a key area of research for creating complex molecules with specific properties. The position of the directing groups on the pyridine ring plays a critical role in determining the regioselectivity of these reactions. For instance, in the context of creating bidentate ligands for asymmetric catalysis, the functionalization of the picolinic acid scaffold is paramount. The development of chiral ligands often involves the introduction of stereocenters, and the inherent asymmetry of a substituted picolinic acid can be leveraged to control the stereochemical outcome of subsequent reactions.

The regioselectivity of functionalization is also evident in the synthesis of polysubstituted pyridines. Directed ortho-metalation is a powerful strategy where a directing group, such as a hydroxyl or methoxy (B1213986) group, guides the deprotonation of an adjacent carbon atom, allowing for the introduction of a wide range of electrophiles at that specific position. This method offers high regiocontrol in the synthesis of substituted picolinic acid derivatives.

Hydroxylation and Oxidation Reactions on Pyridine and Picolinic Acid Derivatives

The introduction of hydroxyl groups onto the pyridine ring of picolinic acid derivatives is a crucial transformation for modifying their chemical and physical properties. Various methods have been developed for the hydroxylation of pyridines, including enzymatic and chemical approaches. For example, the enzyme p-hydroxyphenylacetate 3-hydroxylase has been shown to catalyze the ortho-hydroxylation of 2-(4-hydroxyphenyl)pyridine, demonstrating the potential for biocatalytic routes to hydroxylated pyridine derivatives.

Chemical oxidation of the pyridine ring can lead to the formation of N-oxides, which are versatile intermediates for further functionalization. The oxidation of substituted pyridines, including those with electron-donating groups like methyl and hydroxyl, can be achieved using various oxidizing agents. The resulting N-oxides can then undergo rearrangement or substitution reactions to introduce functional groups at specific positions on the ring. Furthermore, the oxidation of methyl groups attached to the pyridine ring can yield carboxylic acids or aldehydes, providing another avenue for derivatization.

Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Ring of 4-Hydroxy-5-methylpicolinic Acid Scaffolds

The pyridine ring is generally considered electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. However, the presence of activating groups such as hydroxyl and methyl groups in this compound significantly influences the substitution patterns. The hydroxyl group at the 4-position is a strong activating group that directs electrophilic substitution to the 3- and 5-positions. The methyl group at the 5-position further reinforces this directing effect.

Conversely, for nucleophilic aromatic substitution, the electron-donating nature of the hydroxyl and methyl groups would generally disfavor attack on the ring. However, the presence of the carboxylic acid group and the pyridine nitrogen can modify this reactivity. Nucleophilic substitution reactions on such highly substituted pyridines often require harsh conditions or the presence of a good leaving group.

The table below summarizes the expected directing effects of the substituents on the this compound scaffold for electrophilic aromatic substitution.

| Substituent | Position | Activating/Deactivating | Ortho/Para Directing | Meta Directing |

| -OH | 4 | Activating | Ortho | |

| -CH3 | 5 | Activating | Ortho, Para | |

| -COOH | 2 | Deactivating | Meta |

Note: The directing effects are considered relative to the position of the substituent.

Comparative Reactivity of Different Substituents (e.g., Halogen, Methoxy, Methyl) on the Picolinic Acid Core

The nature of the substituents on the picolinic acid core has a profound impact on its reactivity. Halogens, such as chlorine and bromine, are deactivating groups for electrophilic substitution but are excellent leaving groups for nucleophilic aromatic substitution. This property is often exploited in the synthesis of complex pyridine derivatives where a halogen is first introduced and then displaced by a nucleophile.

A methoxy group, being an electron-donating group, activates the pyridine ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Its activating effect is generally stronger than that of a methyl group. In the context of picolinic acid, a methoxy group would enhance the rate of electrophilic attack compared to an unsubstituted ring.

The methyl group is a weakly activating, ortho-, para-directing group. Its presence on the picolinic acid ring increases the electron density of the ring, making it more susceptible to electrophilic attack than the parent picolinic acid. The table below provides a qualitative comparison of the reactivity effects of these substituents on the picolinic acid core.

| Substituent | Electronic Effect | Impact on Electrophilic Substitution | Impact on Nucleophilic Substitution |

| Halogen (-Cl, -Br) | Electron-withdrawing (inductive), Weakly deactivating (resonance) | Deactivates the ring | Activates the ring for substitution (good leaving group) |

| Methoxy (-OCH3) | Electron-donating (resonance), Electron-withdrawing (inductive) | Activates the ring (ortho, para directing) | Deactivates the ring |

| Methyl (-CH3) | Electron-donating (hyperconjugation) | Weakly activates the ring (ortho, para directing) | Weakly deactivates the ring |

Biosynthetic Pathways and Microbial Metabolism of Substituted Picolinic Acids

Microbial Degradation Pathways of Pyridine (B92270) Derivatives Relevant to Hydroxypicolinic Acids

Microorganisms have evolved diverse strategies to degrade pyridine and its derivatives. A common initial step in the aerobic degradation of these compounds is hydroxylation, which introduces a hydroxyl group onto the pyridine ring, making it more susceptible to subsequent enzymatic attack. mdpi.com The position of this hydroxylation is a key determinant of the subsequent metabolic pathway.

For instance, the degradation of 5-hydroxypicolinic acid (5HPA) by Alcaligenes faecalis JQ135 is initiated by an ortho-decarboxylative hydroxylation, converting 5HPA into 2,5-dihydroxypyridine (B106003) (2,5DHP). nih.gov In contrast, the metabolism of picolinic acid (PA) in the same organism, as well as in Rhodococcus sp. PA18, begins with a hydroxylation at the C6 position to form 6-hydroxypicolinic acid (6HPA). mdpi.comnih.gov

The degradation of the parent compound, pyridine, can proceed through different routes. In some bacteria, such as Arthrobacter sp. 68b, degradation is initiated by a direct oxidative cleavage of the pyridine ring without a prior hydroxylation step. asm.orgnih.gov Other organisms, however, rely on initial hydroxylation to activate the ring for cleavage. For example, 2-hydroxypyridine (B17775) and 3-hydroxypyridine (B118123) are often converted to 2,5-dihydroxypyridine, while 4-hydroxypyridine (B47283) is transformed into 3,4-dihydroxypyridine. semanticscholar.org

The substituent groups on the pyridine ring significantly influence the rate and pathway of degradation. Pyridine carboxylic acids generally exhibit the highest transformation rates, followed by monohydroxypyridines, methylpyridines, aminopyridines, and halogenated pyridines. nih.gov

Enzymatic Mechanisms Involved in the Metabolism of Picolinic Acid and its Analogs

The microbial catabolism of picolinic acid and its analogs is orchestrated by a suite of specialized enzymes, primarily monooxygenases, dioxygenases, dehydrogenases, and hydrolases.

Monooxygenases and dioxygenases are critical for the initial activation of the stable pyridine ring. These enzymes catalyze the incorporation of one or two oxygen atoms, respectively, into the substrate.

The hydroxylation of the pyridine ring can be categorized based on the position of attack:

α-hydroxylation (at the carbon adjacent to the nitrogen): This is often catalyzed by multicomponent molybdenum-containing monooxygenases. nih.govnih.gov An example is the conversion of picolinic acid to 6-hydroxypicolinic acid. mdpi.comnih.gov

β-hydroxylation (at the carbon once removed from the nitrogen): An example is the 6-hydroxy-3-succinoyl-pyridine (HSP) 3-monooxygenase (HspB), a flavoprotein that catalyzes the β-hydroxylation of the pyridine ring in the nicotine (B1678760) degradation pathway of Pseudomonas putida S16. nih.gov

meta-hydroxylation: This is typically carried out by monocomponent FAD-dependent monooxygenases. nih.gov

A novel monocomponent FAD-dependent monooxygenase, HpaM, from Alcaligenes faecalis JQ135, has been identified to catalyze the ortho-decarboxylative hydroxylation of 5-hydroxypicolinic acid. nih.gov In the degradation of picolinic acid by the same organism, a four-component monooxygenase, PicB, is responsible for the 3-hydroxylation of 6HPA to form 3,6-dihydroxypicolinic acid. nih.gov

In some cases, a direct ring cleavage occurs without prior hydroxylation, as seen with the two-component flavin-dependent monooxygenase system (PyrA and PyrE) in Arthrobacter sp. 68b, which directly cleaves the pyridine ring. asm.orgnih.gov

Following hydroxylation, dioxygenases are often employed for ring cleavage. For example, in the picolinic acid degradation pathway of A. faecalis JQ135, the intermediate 2,5-dihydroxypyridine is cleaved by the 2,5DHP 5,6-dioxygenase, PicD. nih.gov

Following the initial oxygenase-catalyzed reactions, a series of dehydrogenases and hydrolases are involved in the further breakdown of the pyridine ring fragments.

In the degradation of picolinic acid by Alcaligenes faecalis JQ135, the initial hydroxylation is catalyzed by PicA, a picolinic acid dehydrogenase. nih.gov Subsequent to ring cleavage, the pathway involves N-formylmaleamic acid deformylase (PicE) and maleamic acid amidohydrolase (PicF). nih.gov Similarly, the degradation of pyridine in Arthrobacter sp. 68b involves (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase (PyrB) and an amidohydrolase (PyrC). asm.orgnih.gov

These enzymes work in concert to convert the complex heterocyclic structure into simpler molecules that can enter central metabolic pathways, such as the tricarboxylic acid cycle. mdpi.com For instance, the degradation of pyridine in Arthrobacter sp. 68b ultimately yields succinic acid. asm.orgnih.gov

Precursor Incorporation Studies in Microorganisms for Methylpicolinic Acid Formation

The biosynthesis of methylpicolinic acids can occur through various microbial pathways. One notable example is the bioconversion of 2,6-dimethylpyridine (B142122) to 6-methylpicolinic acid by the fungus Exophiala dermatitidis DA5501. This organism, when grown on n-dodecane, can oxidize a single methyl group of 2,6-dimethylpyridine to a carboxyl group, resulting in the accumulation of 6-methylpicolinic acid with a high molar conversion yield. nih.gov

In the context of more complex molecules, picolinic acid itself can serve as a precursor. For example, the biosynthesis of the bipyridine alkaloid caerulomycin H in the marine actinomycete Actinoalloteichus cyanogriseus is proposed to involve the condensation of lysine-derived picolinic acid with acetyl-CoA, followed by further modifications. mdpi.com

The study of precursor incorporation is fundamental to understanding and potentially manipulating the biosynthesis of these compounds for biotechnological applications. nih.gov

Genetic Basis and Operon Organization for Microbial Degradation Pathways of Pyridine Derivatives

The genes encoding the enzymes for pyridine derivative degradation are often clustered together in operons, allowing for coordinated regulation.

In Alcaligenes faecalis JQ135, two distinct gene clusters have been identified for the degradation of picolinic acid and its hydroxylated analog:

The pic gene cluster (designated picRCEDFB4B3B2B1A1A2A3) is responsible for the complete degradation of picolinic acid. nih.gov

The hpa operon is responsible for the degradation of 5-hydroxypicolinic acid. nih.gov

In Arthrobacter sp. 68b, the genes for pyridine degradation, termed the pyr gene cluster , are located on a catabolic plasmid, p2MP. asm.orgnih.gov This cluster includes the genes for the initial monooxygenase (pyrA and pyrE), a dehydrogenase (pyrB), an amidohydrolase (pyrC), and a succinate (B1194679) semialdehyde dehydrogenase (pyrD). asm.orgnih.gov

The identification and characterization of these gene clusters provide significant insights into the molecular mechanisms underlying the microbial catabolism of these environmental contaminants. nih.gov

Comparative Analysis of Microbial Metabolism Across Different Species

A comparative analysis of microbial metabolism reveals a remarkable diversity in the strategies employed for the degradation of pyridine derivatives.

| Microorganism | Substrate | Initial Step | Key Enzyme(s) | Pathway Feature |

| Alcaligenes faecalis JQ135 | Picolinic Acid | 6-hydroxylation | PicA (dehydrogenase), PicB (monooxygenase) | Stepwise hydroxylation and decarboxylation nih.gov |

| Alcaligenes faecalis JQ135 | 5-Hydroxypicolinic Acid | Ortho-decarboxylative hydroxylation | HpaM (monooxygenase) | Forms 2,5-dihydroxypyridine nih.gov |

| Arthrobacter sp. 68b | Pyridine | Direct ring cleavage | PyrA/PyrE (monooxygenase) | No initial hydroxylation; plasmid-encoded asm.orgnih.gov |

| Rhodococcus sp. PA18 | Picolinic Acid | 6-hydroxylation | Picolinate hydroxylase | Forms 6-hydroxypicolinic acid mdpi.com |

| Pseudomonas putida S16 | Nicotine derivative (6-hydroxy-3-succinoyl-pyridine) | β-hydroxylation | HspB (monooxygenase) | Part of the pyrrolidine (B122466) pathway of nicotine degradation nih.gov |

This diversity highlights the evolutionary adaptations of microorganisms to utilize these compounds as sources of carbon and nitrogen. While some organisms like Alcaligenes faecalis employ a multi-step hydroxylation and decarboxylation strategy for picolinic acids, nih.gov others like Arthrobacter sp. 68b utilize a more direct ring-cleavage mechanism for the parent pyridine molecule. asm.orgnih.gov The genus Rhodococcus is also noted for its metabolic versatility in degrading various pyridine compounds. mdpi.com This metabolic plasticity across different species underscores the robustness of microbial communities in bioremediation processes.

Derivatives and Advanced Chemical Modifications of 4 Hydroxy 5 Methylpicolinic Acid

Synthesis and Characterization of Halogenated 4-Hydroxy-5-methylpicolinic Acid Derivatives

The introduction of halogen atoms into the structure of this compound can significantly alter its chemical reactivity and biological properties. Halogenation can occur at various positions on the pyridine (B92270) ring, leading to a range of derivatives with unique characteristics. The synthesis of these halogenated compounds often involves electrophilic substitution reactions, where the position of substitution is directed by the existing functional groups on the ring.

Research into the halogenation of similar hydroxypyridine carboxylic acids has demonstrated various synthetic strategies. For instance, direct chlorination or bromination using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a suitable solvent can be employed. The reaction conditions, such as temperature and catalyst, can be optimized to control the regioselectivity of the halogenation.

The characterization of these halogenated derivatives is crucial to confirm their structure and purity. Spectroscopic techniques are invaluable in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the position of the halogen atom on the pyridine ring. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of the halogen substituent.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming the incorporation of the halogen atom. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the hydroxyl, carboxyl, and C-halogen bonds.

While specific studies on the halogenation of this compound are not extensively documented in publicly available literature, the general principles of heterocyclic chemistry suggest that such derivatives are synthetically accessible and would be of interest for further chemical and biological investigations.

Ether and Ester Derivatives of the Hydroxyl and Carboxyl Groups

The hydroxyl and carboxyl groups of this compound offer reactive sites for the synthesis of a variety of ether and ester derivatives. These modifications can modulate the compound's solubility, lipophilicity, and ability to interact with biological targets.

Ether Derivatives: The phenolic hydroxyl group can be converted to an ether through Williamson ether synthesis. This reaction involves deprotonation of the hydroxyl group with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. A range of alkyl, aryl, and functionalized groups can be introduced at this position.

Ester Derivatives: The carboxylic acid group can be readily esterified through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDCI) to facilitate reaction with an alcohol. nih.gov This allows for the synthesis of a diverse library of esters.

The synthesis of these derivatives is typically monitored by chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The structural confirmation of the resulting ethers and esters is achieved through spectroscopic methods similar to those used for halogenated derivatives, including NMR, MS, and IR spectroscopy.

Table 1: Spectroscopic Data for Hypothetical Ether and Ester Derivatives

| Derivative Name | Modification | Expected ¹H NMR Signal (ppm) | Expected IR Absorption (cm⁻¹) |

| Methyl 4-methoxy-5-methylpicolinate | Ether & Ester | ~3.9 (O-CH₃), ~3.8 (COOCH₃) | 1720-1740 (C=O, ester), 1000-1300 (C-O, ether) |

| Ethyl 4-hydroxy-5-methylpicolinate | Ester | ~4.3 (q, O-CH₂), ~1.3 (t, CH₃) | 1710-1730 (C=O, ester), 3200-3600 (O-H) |

| 4-Benzyloxy-5-methylpicolinic acid | Ether | ~7.3-7.5 (m, Ar-H), ~5.2 (s, O-CH₂) | 2500-3300 (O-H, acid), 1000-1300 (C-O, ether) |

This table presents expected data for illustrative purposes and is not based on reported experimental values.

Development of Hybrid Molecules Incorporating the this compound Moiety

The concept of hybrid molecules involves combining two or more pharmacophores into a single molecule to achieve a synergistic or multi-target effect. nih.govnih.gov The this compound scaffold can serve as a valuable component in the design of such hybrids due to its metal-chelating properties and potential for various chemical modifications.

The design strategy for hybrid molecules often involves linking the this compound moiety to another bioactive molecule through a suitable linker. nih.gov The linker can be an ester, amide, or other functional group that connects the two fragments. nih.gov The choice of the second pharmacophore depends on the desired biological activity. For instance, combining it with a known anti-inflammatory agent could lead to a hybrid with dual activities.

The synthesis of these hybrid molecules requires careful planning of the synthetic route to ensure the compatibility of the reacting functional groups. Protecting groups may be necessary to mask reactive sites on one or both of the parent molecules during the coupling reaction.

The characterization of hybrid molecules involves a comprehensive analysis to confirm the successful linkage of the two moieties. This includes advanced spectroscopic techniques like 2D NMR (e.g., COSY, HMBC) to establish the connectivity between the different parts of the molecule.

Table 2: Examples of Potential Hybrid Molecule Designs

| Hybrid Concept | Second Pharmacophore | Potential Linker | Rationale |

| Anti-inflammatory Hybrid | Ibuprofen | Ester | Combine metal chelation with COX inhibition. |

| Antioxidant Hybrid | Gallic acid | Amide | Synergistic antioxidant effects from both moieties. |

| Anticancer Hybrid | A known kinase inhibitor | Ether | Target multiple pathways involved in cancer progression. |

This table is for conceptual illustration and does not represent synthesized compounds.

Coordination Chemistry: Formation of Metal Complexes with Picolinic Acid Ligands and Analogs

Picolinic acid and its derivatives, including this compound, are excellent ligands for a wide range of metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate and hydroxyl groups can act as donor atoms, allowing the molecule to chelate metal ions and form stable complexes. scispace.comnih.gov

The coordination chemistry of picolinic acid analogs is a rich field of study, with applications in areas such as catalysis, materials science, and bioinorganic chemistry. The specific coordination mode and the geometry of the resulting metal complex depend on several factors, including the nature of the metal ion, the stoichiometry of the reaction, and the reaction conditions. nih.gov

For instance, with transition metals like iron, copper, and zinc, this compound can form complexes with varying coordination numbers and geometries, such as octahedral or tetrahedral. scispace.comnih.gov The formation of these complexes can be studied in solution using techniques like potentiometry and UV-Vis spectroscopy to determine the stability constants and stoichiometry of the complexes. scispace.com

Table 3: Coordination Properties of Picolinic Acid Analogs with Various Metal Ions

| Metal Ion | Typical Coordination Geometry | Potential Applications of Complexes |

| Fe(III) | Octahedral | Chelation therapy for iron overload. scispace.com |

| Cu(II) | Square planar or distorted octahedral nih.govnih.gov | Catalysis, antifungal agents. |

| Zn(II) | Tetrahedral or octahedral scispace.comnih.gov | Fluorescent sensors, enzyme inhibitors. |

| Al(III) | Octahedral | Treatment of aluminum overload. scispace.com |

The ability of this compound to form stable complexes with various metal ions underscores its potential as a versatile ligand in coordination chemistry.

Computational Chemistry and Theoretical Characterization of 4 Hydroxy 5 Methylpicolinic Acid

Quantum Chemical Calculations (e.g., DFT, ab initio) for Molecular Structures and Electronic Properties

Quantum chemical calculations are fundamental tools for predicting the three-dimensional structure and electronic landscape of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are routinely employed to determine the most stable conformation (geometry optimization) and to analyze the distribution of electrons within the molecule.

Molecular Structure Optimization: For 4-hydroxy-5-methylpicolinic acid, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G**, would be used to find the geometry with the lowest energy. These calculations would predict key bond lengths, bond angles, and dihedral angles. The presence of the intramolecular hydrogen bond between the 4-hydroxy group and the carboxyl group is a critical structural feature that would be accurately modeled.

Electronic Properties: The electronic properties dictate the molecule's reactivity. Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For substituted picolinic acids, electron-donating groups (like hydroxyl and methyl) are expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), such as around the oxygen and nitrogen atoms. Blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack), typically around the acidic hydrogen atoms.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| Picolinic Acid | B3LYP/6-311G | -7.15 | -1.98 | 5.17 | 3.54 |

| 4-Methoxypicolinic Acid | B3LYP/6-311++G | -6.54 | -1.52 | 5.02 | 4.21 |

| 4-Nitropicolinic Acid | B3LYP/6-311++G** | -8.21 | -3.45 | 4.76 | 2.89 |

Analysis of Spectroscopic Properties (e.g., NMR, IR, Raman, UV) through Computational Models

Computational models can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. Calculations on substituted picolinic acids have shown that substituents significantly affect the chemical shifts of the pyridine (B92270) ring carbons and protons. For this compound, the electron-donating hydroxyl and methyl groups would be predicted to cause an upfield shift (shielding) for adjacent carbon and hydrogen atoms compared to unsubstituted picolinic acid.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations help in the assignment of complex experimental IR and Raman spectra. Studies on picolinic acid derivatives show that the calculated frequencies, when appropriately scaled, match well with experimental values. Key vibrational modes for this compound would include the O-H stretch of the carboxylic acid and the phenolic group, the C=O stretch, and the characteristic pyridine ring vibrations.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This analysis provides information on the π-to-π* and n-to-π* transitions within the molecule.

| Vibrational Mode | Assignment | Calculated Frequency (Scaled) | Experimental Frequency |

|---|---|---|---|

| ν(O-H) | Carboxylic Acid Stretch | 3450 | 3445 |

| ν(C=O) | Carbonyl Stretch | 1715 | 1710 |

| ν(C=C), ν(C=N) | Pyridine Ring Stretch | 1590 | 1588 |

| δ(O-H) | Hydroxyl Bend | 1420 | 1418 |

Solvation Effects on Molecular Structure and Reactivity of Picolinic Acid Derivatives

Reactions are most often carried out in solution, and the solvent can significantly influence a molecule's structure, stability, and reactivity. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects.

Studies on 4-substituted picolinic acids demonstrate that polar solvents can alter the molecular geometry and electronic properties. Solvent-molecule interactions are typically more pronounced around the polar heteroatoms (nitrogen and oxygen). For this compound, polar protic solvents (like water or ethanol) would be expected to form strong hydrogen bonds with the carboxyl, hydroxyl, and pyridine nitrogen groups. These interactions can lead to:

Changes in bond lengths and angles.

An increase in the dipole moment compared to the gas phase.

Stabilization or destabilization of the HOMO and LUMO energy levels, thereby altering the HOMO-LUMO gap and affecting reactivity.

Shifts in calculated NMR and UV-Vis spectra, bringing them into closer agreement with experimental solution-phase measurements.

Prediction of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to explore potential reaction pathways, identify intermediates, and characterize transition states (TS). This is achieved by mapping the potential energy surface of a reaction.

For a molecule like this compound, computational methods could be used to investigate various reactions, such as:

Decarboxylation: Calculating the energy barrier for the removal of CO₂.

Esterification: Modeling the reaction pathway with an alcohol, including the identification of tetrahedral intermediates and the transition states connecting them.

Complexation with Metal Ions: Picolinic acid and its derivatives are excellent chelating agents. DFT can be used to model the structure of metal complexes, determine binding energies, and rationalize the observed coordination geometry.

By calculating the Gibbs free energies of reactants, transition states, and products, a complete energy profile for a proposed mechanism can be constructed. This allows for the determination of activation energies, which are directly related to the reaction rate. Such studies provide atomic-level detail that is often inaccessible through experimental means alone and are crucial for designing new catalysts and synthetic routes.

Analytical Methodologies for Research on 4 Hydroxy 5 Methylpicolinic Acid

Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC-MS) for Isolation and Quantification

Chromatographic methods are fundamental for the separation and quantification of 4-Hydroxy-5-methylpicolinic acid from various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques, often coupled with mass spectrometry. These methods are well-suited for polar compounds and offer excellent resolution and sensitivity. For instance, HPLC-MS/MS methods have been successfully developed for structurally related pyridoxine (B80251) derivatives, demonstrating the suitability of this approach. researchgate.netnih.gov The chromatographic separation is typically achieved on reverse-phase columns, although hydrophilic interaction liquid chromatography (HILIC) can also be employed for highly polar analytes. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, but its application to this compound presents challenges due to the compound's low volatility and high polarity, stemming from its carboxylic acid and hydroxyl functional groups. nih.gov To overcome this, derivatization is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Related Pyridine (B92270) Carboxylic Acids

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Formic acid aids in protonation, improving peak shape and ionization efficiency for MS detection. researchgate.netnih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical UPLC/HPLC systems, balancing analysis time and separation efficiency. researchgate.net |

| Detection | UV (approx. 270-280 nm) or Mass Spectrometry (MS) | The pyridine ring provides a chromophore for UV detection, while MS offers higher sensitivity and specificity. nih.govmdpi.com |

Mass Spectrometry (e.g., LC-ESI-MS/MS) for Structural Elucidation and Trace Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography and using electrospray ionization (LC-ESI-MS), is an indispensable tool for the analysis of this compound. researchgate.net This technique provides high sensitivity and selectivity, making it ideal for detecting trace amounts of the compound in complex samples. ekb.eg

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. nih.gov In this technique, the protonated or deprotonated molecular ion of this compound is selected and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern provides a wealth of structural information. nih.gov Expected fragmentations would include the neutral loss of water (H₂O) from the hydroxyl group and the loss of carbon dioxide (CO₂) from the carboxylic acid group, which are characteristic of such structures. The analysis of these fragment ions allows for unambiguous confirmation of the compound's identity. nih.govnih.gov

Table 2: Predicted ESI-MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Ion Mode | Predicted Fragment Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|---|

| 154.04 | Positive [M+H]⁺ | 136.03 | H₂O (18 Da) | Loss of the hydroxyl group as water. |

| 154.04 | Positive [M+H]⁺ | 110.06 | CO₂ (44 Da) | Loss of the carboxylic acid group as carbon dioxide. |

| 152.03 | Negative [M-H]⁻ | 108.04 | CO₂ (44 Da) | Decarboxylation of the carboxylate anion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural determination of this compound. nih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

In the ¹H NMR spectrum, one would expect to see distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group, and broad signals for the exchangeable protons of the hydroxyl and carboxylic acid groups. phcogj.comyoutube.com The chemical shifts and coupling patterns of the aromatic protons are diagnostic for their positions on the substituted pyridine ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, confirming the substitution pattern on the picolinic acid backbone. core.ac.uk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| H-3 | ~7.8-8.0 | - | Aromatic proton adjacent to the carboxylic acid group. |

| H-6 | ~8.2-8.4 | - | Aromatic proton adjacent to the nitrogen atom. |

| CH₃-5 | ~2.2-2.4 | ~18-20 | Methyl group attached to the aromatic ring. |

| OH-4 | Broad, variable | - | Exchangeable hydroxyl proton. |

| COOH | Broad, variable | - | Exchangeable carboxylic acid proton. |

| C-2 | - | ~165-167 | Carboxylic acid carbon. phcogj.com |

| C-3 | - | ~120-122 | Aromatic CH carbon. |

| C-4 | - | ~155-160 | Aromatic carbon bearing the OH group. phcogj.com |

| C-5 | - | ~130-135 | Aromatic carbon bearing the CH₃ group. |

| C-6 | - | ~145-150 | Aromatic CH carbon adjacent to nitrogen. |

Spectrophotometric and Spectrofluorometric Methods for Detection

UV-Vis spectrophotometry can be used for the detection and quantification of this compound, as the substituted pyridine ring acts as a chromophore, absorbing light in the UV region. However, this method may lack the sensitivity and selectivity required for analysis in complex matrices compared to mass spectrometry. mdpi.com The presence of other UV-absorbing compounds in a sample can cause significant interference.

Direct spectrofluorometric methods are generally not applicable, as the native molecule is not expected to be strongly fluorescent. For enhanced sensitivity and selectivity using fluorescence detection, derivatization is necessary. mdpi.com This involves reacting the carboxylic acid or hydroxyl group with a fluorescent tagging reagent to produce a highly fluorescent derivative that can be detected at very low concentrations. mdpi.com

Application of Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a key strategy employed to improve the analytical characteristics of this compound, particularly for GC-MS analysis and sensitive LC-based detection. nih.gov The primary goals of derivatization are to increase volatility and thermal stability for GC-MS, and to enhance detection sensitivity and chromatographic retention for LC. mdpi.comnih.gov

For GC-MS, common derivatization approaches include:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) to reduce its polarity and increase volatility.

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert both the carboxylic acid and hydroxyl groups into their trimethylsilyl (B98337) (TMS) ether and ester derivatives, respectively.

For LC-MS or LC-fluorescence detection, derivatization aims to introduce a group that is easily ionizable or fluorescent. mdpi.com This can involve reacting the carboxylic acid with a reagent containing a permanently charged moiety to improve ESI-MS sensitivity or a fluorophore for fluorescence detection. nih.govnih.gov

Table 4: Common Derivatization Strategies for Analysis of Carboxylic Acids

| Technique | Reagent Class | Target Functional Group | Purpose |

|---|---|---|---|

| GC-MS | Silylating Agents (e.g., BSTFA) | Carboxyl, Hydroxyl | Increase volatility and thermal stability. nih.gov |

| GC-MS | Alkylating Agents (e.g., Methanol/H⁺) | Carboxyl | Form volatile esters. nih.gov |

| LC-MS/MS | Amine-containing reagents (e.g., Picolinylamine) | Carboxyl | Enhance ionization efficiency in positive ESI mode. nih.gov |

| LC-Fluorescence | Fluorescent tags (e.g., DMB) | Carboxyl | Introduce a fluorophore for sensitive detection. mdpi.com |

Future Research Directions and Translational Perspectives for 4 Hydroxy 5 Methylpicolinic Acid

The unique structural attributes of 4-Hydroxy-5-methylpicolinic acid, featuring a substituted pyridine (B92270) ring, position it as a compound of significant interest for future scientific exploration. The strategic placement of hydroxyl, methyl, and carboxylic acid groups on the picolinic acid scaffold suggests a wide array of potential applications, contingent upon the development of robust research programs. This article outlines key future research directions and translational perspectives essential for unlocking the full potential of this molecule.

Q & A

Q. How can conflicting reports on the biological activity of this compound be resolved?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). Researchers should conduct dose-response studies across multiple models and validate findings via orthogonal assays (e.g., enzymatic vs. cellular assays). Meta-analyses of published data can identify confounding variables .

Q. What experimental design principles are critical for pharmacokinetic studies of this compound in vivo?

- Methodological Answer : Apply the PICO framework to define the Population (e.g., animal model), Intervention (dosage regimen), Comparison (vehicle control), and Outcome (bioavailability metrics). Longitudinal sampling and LC-MS/MS quantification ensure robust pharmacokinetic profiling .

Q. How can researchers mitigate challenges in quantifying this compound in complex biological matrices?

Q. What strategies integrate computational modeling with experimental data to predict the reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties and reactive sites. Coupling these with experimental validation (e.g., kinetic studies or X-ray crystallography) refines mechanistic hypotheses. Tools like PubChem and SciFinder enable literature-driven hypothesis generation .

Methodological Frameworks

- Research Question Design : Use PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical viability .

- Data Synthesis : Prioritize peer-reviewed journals and regulatory databases (e.g., USP-NF) over non-curated platforms. Cross-reference spectral libraries (e.g., NIST) for analytical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.